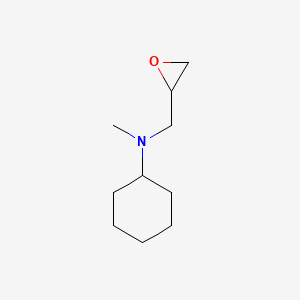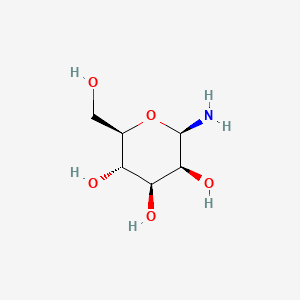
4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid
Übersicht
Beschreibung
The compound 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid is likely to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole derivatives are known for their diverse biological activities .
Synthesis Analysis
While specific synthesis information for 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid was not found, there are related compounds that have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized . Another study reported the synthesis of coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
4-(4H-1,2,4-Triazol-4-yl)benzenesulfonic acid and its derivatives have been utilized in the synthesis of novel antimicrobial agents. Research by Al‐Azmi and Mahmoud (2020) demonstrated the successful synthesis and characterization of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, showcasing their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Spectrophotometric Analysis
The acid-base properties of various 1,2,4-triazole derivatives, including those related to 4-(4H-1,2,4-Triazol-4-yl)benzenesulfonic acid, have been studied using multiwavelength spectrophotometric methods. Azimi et al. (2008) explored these properties in ethanol-water mixtures, providing insights into the solvent effects on acid-base behavior (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
Fungicidal Activity
Triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from 4-(4H-1,2,4-triazol-4-yl)benzoic acid, demonstrated significant antifungal activities against various pathogens, as shown in the research by Li et al. (2010) (Li, Dai, Song, Mi, & Tang, 2010).
Photoluminescent Properties
The compound and its derivatives have been used in creating coordination networks with photoluminescent properties. Gómez et al. (2013) synthesized sulfonate-functionalized 1,2,4-triazole ligands that formed novel two-dimensional coordination networks with cadmium(II) salts, exhibiting photoluminescence (Gómez, Lillo, Escudero‐Adán, Martín, & Galán‐Mascarós, 2013).
Iron Chelation Studies
The compound's derivatives have been evaluated for their complex formation capabilities with FeIII and FeII. Steinhauser et al. (2005) investigated the stability and redox properties of these complexes, focusing on their potential role in generating oxidative stress (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c12-15(13,14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVMDKDHQCZXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















